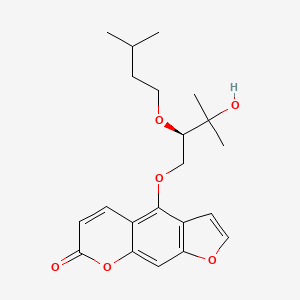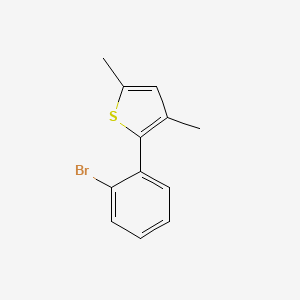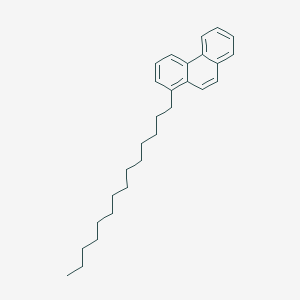
Octa-2,4,6-trienedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octa-2,4,6-trienedial is an organic compound with the molecular formula C8H8O2. It is characterized by a chain of eight carbon atoms with alternating double bonds and two aldehyde groups at the terminal positions. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octa-2,4,6-trienedial typically involves the double enol ether condensation of a butenedial bis-acetal. This method has been improved over time to enhance yield and purity. The reaction conditions often include the use of specific catalysts and solvents to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques in chemical engineering and process optimization are employed to ensure consistent quality and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Octa-2,4,6-trienedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound. These products are often used as intermediates in further chemical synthesis .
Applications De Recherche Scientifique
Octa-2,4,6-trienedial has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role in cellular processes.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of octa-2,4,6-trienedial involves its interaction with various molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating gene expression related to inflammation, metabolism, and cell differentiation. This activation leads to various biological effects, including antioxidant defense and DNA repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to octa-2,4,6-trienedial include:
Octa-2,4,6-triene: A related compound with a similar carbon chain but lacking the aldehyde groups.
2,4,6-Octatrienedial: Another isomer with different spatial arrangements of the double bonds.
Uniqueness
This compound is unique due to its specific structure, which includes alternating double bonds and terminal aldehyde groups. This structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
101417-68-9 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
octa-2,4,6-trienedial |
InChI |
InChI=1S/C8H8O2/c9-7-5-3-1-2-4-6-8-10/h1-8H |
Clé InChI |
WHBHQMAXOAXILT-UHFFFAOYSA-N |
SMILES canonique |
C(=CC=CC=O)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)

![3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate](/img/structure/B14338748.png)
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)


![Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate](/img/structure/B14338771.png)
![2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine](/img/structure/B14338777.png)
![4-([1,1'-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine](/img/structure/B14338784.png)


![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)

